molecular formula C7H15Cl2N3 B2871715 (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2567504-61-2

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2871715
CAS No.: 2567504-61-2
M. Wt: 212.12
InChI Key: UPBTUJHYMCKFSM-UHFFFAOYSA-N
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Description

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that “(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride” should be handled with caution. The compound has been assigned the GHS07 pictogram, which denotes that it can cause certain health hazards. The signal word associated with this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with ammonia or an amine source under acidic conditions to form the corresponding methanamine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Uniqueness

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-7(3-8)4-9-10;;/h4-6H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBTUJHYMCKFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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